3-Position Regioisomer Is the Pharmacophoric Requirement for DBO β-Lactamase Inhibitors
The DBO class of β‑lactamase inhibitors (zidebactam, avibactam congeners) requires the hydrazinocarbonyl moiety attached at the piperidine 3‑position to form the piperidine‑3‑carbonyl‑hydrazinocarbonyl pharmacophore. Patent WO2014003485A1 explicitly claims the (3R)-piperidine-3-carbonyl-hydrazinocarbonyl substitution as the active configuration [1]. The 4‑position regioisomer (CAS 161609-80-9) cannot form this pharmacophore and is directed instead toward Wnt pathway inhibitor synthesis —a structurally distinct application class with no overlap in DBO target engagement.
| Evidence Dimension | Regiochemical specificity for DBO β‑lactamase inhibitor pharmacophore |
|---|---|
| Target Compound Data | 3‑(hydrazinocarbonyl) substitution; claimed in DBO inhibitor patents |
| Comparator Or Baseline | 4‑position isomer (CAS 161609-80-9); used for Wnt inhibitors |
| Quantified Difference | Binary (pharmacophore-matching vs. non-matching); no DBO activity reported for 4‑isomer |
| Conditions | Patent claims and literature application scoping |
Why This Matters
Procuring the 3‑isomer is mandatory for DBO inhibitor programs; substitution with the available and cheaper 4‑isomer yields inactive scaffold mismatches.
- [1] Process for preparation of (2S,5R)-7-oxo-6-sulphooxy-2-[((3R)-piperidine-3-carbonyl)-hydrazinocarbonyl]-1,6-diaza-bicyclo[3.2.1]octane. Patent WO2014003485A1. View Source
